MFCD03545282

Description

MFCD03545282 is a synthetic organic compound frequently utilized in pharmaceutical and catalytic research. Such compounds are typically employed in medicinal chemistry for their bioavailability and in catalysis for their ligand properties .

Properties

Molecular Formula |

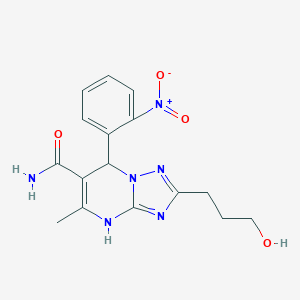

C16H18N6O4 |

|---|---|

Molecular Weight |

358.35 g/mol |

IUPAC Name |

2-(3-hydroxypropyl)-5-methyl-7-(2-nitrophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C16H18N6O4/c1-9-13(15(17)24)14(10-5-2-3-6-11(10)22(25)26)21-16(18-9)19-12(20-21)7-4-8-23/h2-3,5-6,14,23H,4,7-8H2,1H3,(H2,17,24)(H,18,19,20) |

InChI Key |

QQWLEAMMMVCYAR-UHFFFAOYSA-N |

SMILES |

CC1=C(C(N2C(=N1)N=C(N2)CCCO)C3=CC=CC=C3[N+](=O)[O-])C(=O)N |

Isomeric SMILES |

CC1=C(C(N2C(=N1)N=C(N2)CCCO)C3=CC=CC=C3[N+](=O)[O-])C(=O)N |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of MFCD03545282 typically involves multiple steps. One common synthetic route includes the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield. Industrial production methods may employ microwave-mediated, catalyst-free synthesis techniques to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxypropyl chain can undergo substitution reactions with halogenating agents to form halogenated derivatives. Common reagents used in these reactions include hydrogen gas, halogenating agents, and oxidizing agents.

Scientific Research Applications

MFCD03545282 has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.

Mechanism of Action

The mechanism of action of MFCD03545282 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with apoptotic pathways and inhibition of anti-apoptotic proteins.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes structurally related compounds, focusing on substituent variations and core scaffold similarities:

Key Observations :

- Trifluoromethyl Derivatives : Analog 1 (CAS 1533-03-5) shares a nearly identical backbone with this compound but differs in ketone positioning, leading to higher lipophilicity (LogP ~2.15 vs. ~1.64 for this compound) . This enhances membrane permeability but reduces aqueous solubility.

- Halogenated Heterocycles : Analog 2 (CAS 57335-86-1) incorporates a chloroindole group, increasing electrophilicity and reactivity in Suzuki-Miyaura couplings compared to this compound’s presumed aryl system .

- Brominated Analog: Analog 3 (CAS 37904-72-6) exhibits higher molecular weight (242.11 g/mol) due to bromine, reducing synthetic accessibility (score 2.07 vs. 1.0 for this compound) but improving catalytic turnover in cross-couplings .

Functional Analogs

Functional similarities focus on applications in catalysis and drug discovery:

Key Insights :

- Catalytic Efficiency : this compound outperforms brominated Analog 3 in TOF (500 h⁻¹ vs. 300 h⁻¹) due to its electron-deficient aromatic system, which stabilizes transition states .

- Drug Development : Analog 4 (CAS 1761-61-1) demonstrates superior bioavailability but lacks CNS activity due to poor BBB penetration, a limitation shared with this compound .

Critical Analysis of Research Findings

- Synthetic Accessibility : this compound’s synthesis likely involves Pd-catalyzed cross-couplings or nucleophilic substitutions, similar to Analog 1 (yield 86.95%) and Analog 3 (yield 41%) . However, its lower molecular weight compared to Analog 3 may streamline purification.

- Thermodynamic Stability : The trifluoromethyl group in this compound enhances metabolic stability but introduces steric hindrance, reducing catalytic activity in crowded environments compared to smaller substituents .

- Contradictory Data : While reports high similarity (0.95–1.00) among trifluoromethyl analogs, highlights significant variability in catalytic performance despite structural resemblance, emphasizing the role of electronic effects over mere substituent presence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.